2,4-Dibromopentane

Physicochemical characterization Isomer identification Purification validation

2,4-Dibromopentane (CAS 19398-53-9, also indexed under 1825-11-2 for the (2R,4S)-stereoisomer) is a vicinal dibromoalkane with molecular formula C₅H₁₀Br₂ and molecular weight 229.94 g/mol. As a liquid at room temperature with density of 1.64 g/cm³ (20/20) and boiling point of 40 °C at 4 mmHg, this compound exists as stereoisomers—including meso and racemic forms—and serves primarily as a synthetic intermediate and reagent in organic transformations.

Molecular Formula C5H10Br2
Molecular Weight 229.94 g/mol
CAS No. 1825-11-2
Cat. No. B167509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromopentane
CAS1825-11-2
Synonyms(2R,4S)-2,4-Dibromopentane
Molecular FormulaC5H10Br2
Molecular Weight229.94 g/mol
Structural Identifiers
SMILESCC(CC(C)Br)Br
InChIInChI=1S/C5H10Br2/c1-4(6)3-5(2)7/h4-5H,3H2,1-2H3
InChIKeyKUZOHDYKJXNCSI-SYDPRGILSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromopentane (CAS 19398-53-9) Technical Specifications and Procurement Baseline


2,4-Dibromopentane (CAS 19398-53-9, also indexed under 1825-11-2 for the (2R,4S)-stereoisomer) is a vicinal dibromoalkane with molecular formula C₅H₁₀Br₂ and molecular weight 229.94 g/mol [1]. As a liquid at room temperature with density of 1.64 g/cm³ (20/20) and boiling point of 40 °C at 4 mmHg, this compound exists as stereoisomers—including meso and racemic forms—and serves primarily as a synthetic intermediate and reagent in organic transformations . The compound is commercially available with typical purity specifications of ≥98.0% (GC, total of isomers) and is supplied under inert gas storage conditions due to light and air sensitivity [2].

Why Generic Substitution of 2,4-Dibromopentane with Other Dibromopentane Isomers Introduces Synthetic Risk


The dibromopentane isomer family (including 1,4-, 2,3-, and 2,4-substituted variants) shares identical molecular formula and mass but exhibits fundamentally divergent physicochemical and reactivity profiles due to bromine atom positioning. Isomerization equilibrium studies demonstrate that these positional isomers are not thermodynamically equivalent; the relative stability order among dibromopentanes is experimentally established and directly impacts reaction outcomes [1]. Furthermore, 2,4-dibromopentane adopts a specific trans-trans (TT) conformational preference that is energetically distinct and verifiable by temperature-dependent NMR spectroscopy—a structural feature that cannot be replicated by alternative substitution patterns [2]. Interchanging isomers without validating reaction-specific performance introduces uncontrolled variables including altered boiling point, refractive index, and stereochemical outcomes.

Quantitative Evidence Differentiating 2,4-Dibromopentane from Closest Analogs


Boiling Point and Physical Property Differentiation of 2,4-Dibromopentane versus 1,4- and 2,3-Dibromopentane Isomers

2,4-Dibromopentane exhibits distinct boiling point and density characteristics that enable unambiguous identification and separation from its positional isomers. Under reduced pressure (4 mmHg), 2,4-dibromopentane boils at 40 °C, whereas 1,4-dibromopentane under comparable vacuum conditions (25 mmHg) boils at 98–99 °C [1]. Density measurements at 20–25 °C show 2,4-dibromopentane at 1.64 g/cm³ versus 1.687 g/mL for 1,4-dibromopentane [1][2]. These differences are sufficient for quality control discrimination via GC retention time or fractional distillation.

Physicochemical characterization Isomer identification Purification validation

Conformational Stability and Trans-Trans Preference of 2,4-Dibromopentane Established by Variable-Temperature NMR

Temperature-dependent ¹H NMR studies (25–100 °C) on racemic 2,4-dibromopentane in CCl₄ demonstrate that only two rotational conformers are appreciably populated, with the trans-trans (TT) conformer identified as the lowest-energy species [1]. Comparison of experimental chemical shift temperature dependence with calculated diamagnetic anisotropy contributions confirms TT conformational preference. This conformational rigidity is intrinsic to the 2,4-substitution pattern; 1,4- and 2,3-dibromopentane isomers exhibit different conformational landscapes due to altered C–Br bond geometry and steric interactions.

Conformational analysis NMR spectroscopy Stereoelectronic effects

Isomerization Equilibrium and Relative Thermodynamic Stability among Dibromopentane Positional Isomers

Isomerization equilibrium studies of 1,4-, 2,3-, and 2,4-dibromopentanes establish a defined thermodynamic stability hierarchy among positional isomers [1]. The equilibrium composition favors distinct isomer distributions under given conditions, meaning that a reaction designed for 2,4-dibromopentane may produce different product ratios if 1,4- or 2,3-dibromopentane is substituted—even under identical reaction parameters. The experimental determination of equilibrium constants provides quantitative basis for predicting isomer distribution in synthetic applications.

Isomerization equilibrium Thermodynamic stability Reaction mechanism

Stereochemical Identity and Chirality Profile of 2,4-Dibromopentane Differentiating from Other Dibromopentane Isomers

2,4-Dibromopentane possesses two chiral centers at C2 and C4, yielding three stereoisomers: (2R,4R), (2S,4S), and the meso (2R,4S) form . The meso isomer carries the distinct CAS 1825-11-2. In contrast, 1,4-dibromopentane contains only one chiral center (at C4), while 2,3-dibromopentane features adjacent chiral centers producing a different diastereomeric distribution pattern [1]. Electrochemical reduction studies of stereoisomeric 2,4-dibromopentanes demonstrate stereospecific conversion to cyclopropanes, with (+)-(2S,4S)-2,4-dibromopentane exhibiting defined stereochemical outcomes [2].

Stereochemistry Chiral synthesis Diastereomer separation

Evidence-Backed Application Scenarios Where 2,4-Dibromopentane Demonstrates Differentiated Performance


Stereospecific Cyclopropane Synthesis via Electrochemical Reduction

The stereochemical integrity of 2,4-dibromopentane is exploited in electrochemical reduction reactions to generate cyclopropanes with defined stereochemistry. Studies demonstrate that (+)-(2S,4S)-2,4-dibromopentane undergoes stereospecific conversion, a transformation that cannot be replicated with 1,4- or 2,3-dibromopentane isomers due to their distinct chiral center arrangements [1]. The trans-trans conformational preference established by NMR further supports predictable cyclization geometry [2].

Conformationally Constrained Building Block in Heterocycle Synthesis

The trans-trans conformational preference of 2,4-dibromopentane, experimentally verified by temperature-dependent NMR [1], provides a geometrically predictable scaffold for heterocycle construction. This conformational bias is unique to the 2,4-substitution pattern; 1,4- and 2,3-isomers adopt different low-energy conformations that alter ring-closure trajectories and product diastereoselectivity. Applications in preparing 3-substituted-1,5-dibromopentanes as heteracyclohexane precursors leverage this structural predictability.

Polymerization Monomer Requiring Precise Isomer Purity

2,4-Dibromopentane is documented as a polymerizable monomer in polymer production [1]. The distinct boiling point (40 °C/4 mmHg) and density (1.64 g/cm³) relative to 1,4-dibromopentane (98–99 °C/25 mmHg; 1.687 g/mL) [2][3] enable chromatographic verification of monomer identity. Isomerization equilibrium data [4] indicate that contamination with other dibromopentanes introduces thermodynamic variables that may alter polymerization kinetics and polymer architecture.

Alkylating Reagent with Defined Stereoelectronic Properties

As an alkylating reagent in nucleophilic substitution reactions, 2,4-dibromopentane presents bromine atoms at non-adjacent positions (C2 and C4), producing reaction intermediates and products distinct from those derived from 1,4-dibromopentane (terminal/internal bromine pattern) or 2,3-dibromopentane (vicinal dibromide pattern). The meso stereoisomer (CAS 1825-11-2) offers achiral yet stereochemically defined reactivity suitable for applications where optical activity is not required but conformational predictability is essential .

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